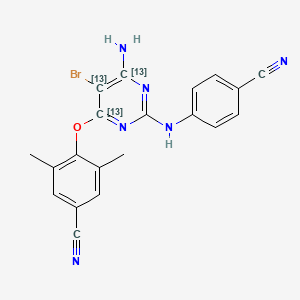

Etravirine-13C3

Description

Role of Stable Isotope Labeled Compounds in Mechanistic and Quantitative Investigations

Stable isotope-labeled (SIL) compounds are indispensable tools in modern chemical and biological research, offering a unique advantage in both quantitative analysis and mechanistic investigations nih.govsymeres.comacanthusresearch.com. These compounds are chemically identical to their native counterparts but are enriched with stable isotopes, such as carbon-13 (¹³C), deuterium (B1214612) (²H), or nitrogen-15 (B135050) (¹⁵N). This isotopic enrichment imparts a distinct mass signature without altering the compound's fundamental chemical and physical properties, such as polarity, solubility, and reactivity drugbank.comwikipedia.org.

In quantitative analysis, SIL compounds serve as ideal internal standards (IS) for mass spectrometry-based assays, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) acanthusresearch.comwuxiapptec.comnih.gov. When added to biological matrices or reaction mixtures at a known concentration, the SIL internal standard undergoes similar extraction, chromatographic separation, and ionization processes as the target analyte. By measuring the ratio of the analyte's signal to the internal standard's signal, researchers can accurately compensate for variations introduced during sample preparation, matrix effects, and instrument fluctuations. This ensures highly precise and reliable quantification of the unlabeled compound, which is critical for pharmacokinetic studies, drug metabolism profiling, and biomarker quantification nih.govacs.orgingentaconnect.com.

Beyond quantification, SIL compounds are powerful tracers for elucidating complex biological and chemical processes. Their distinct mass allows them to be tracked through metabolic pathways, enabling the identification of metabolites, the mapping of drug disposition, and the characterization of enzyme kinetics nih.govsymeres.comresearchgate.net. For instance, in drug metabolism studies, a ¹³C-labeled drug can be administered, and the subsequent detection of ¹³C-labeled metabolites provides direct evidence of metabolic transformations and helps in understanding the fate of the drug within a biological system nih.govresearchgate.net. This traceability is also fundamental in mechanistic studies, allowing researchers to follow the progression of chemical reactions or biological interactions at a molecular level nih.govsymeres.com.

Overview of Etravirine (B1671769) as a Second-Generation Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) for Research Applications

Etravirine is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for research applications related to Human Immunodeficiency Virus type 1 (HIV-1) infection. It functions by binding to a hydrophobic pocket adjacent to the catalytic site of the HIV-1 reverse transcriptase (RT) enzyme, allosterically altering its conformation and inhibiting its crucial role in converting viral RNA into proviral DNA drugbank.comnih.govnih.govnih.gov. This mechanism prevents the viral replication cycle nih.gov.

The development of Etravirine was a significant advancement over first-generation NNRTIs, offering improved efficacy against HIV-1 strains that had acquired resistance mutations, such as the common K103N mutation nih.govhospitalpharmacyeurope.com. Its chemical structure allows for more extensive interactions within the binding pocket, contributing to its broader activity profile against various NNRTI-resistant mutants nih.govresearchgate.net.

In advanced chemical and pharmacological research, Etravirine and its isotopically labeled counterparts, such as Etravirine-13C3, are invaluable tools. They are employed to:

Investigate Resistance Mechanisms: Researchers utilize Etravirine to study the molecular basis of NNRTI resistance, examining how specific mutations in the HIV-1 RT enzyme affect drug binding affinity and antiviral potency royalsocietypublishing.orgasm.orgoup.com.

Evaluate Antiviral Efficacy: Etravirine serves as a benchmark compound in in vitro antiviral assays. These studies assess the efficacy of novel drug candidates or combination therapies against diverse HIV-1 isolates, including those exhibiting resistance to existing treatments acanthusresearch.comnih.govresearchgate.net.

Facilitate Pharmacokinetic and Metabolism Studies: this compound is specifically synthesized to act as an internal standard in quantitative bioanalytical methods. This enables accurate and precise measurement of Etravirine concentrations in biological matrices like plasma, serum, or cell culture supernatants during preclinical research, aiding in the understanding of its absorption, distribution, metabolism, and excretion (ADME) profiles ingentaconnect.comtandfonline.comnih.govresearchgate.net.

Support Biochemical and Biophysical Investigations: Etravirine can be used in enzyme inhibition assays and binding studies to characterize its interaction with wild-type and mutant HIV-1 RT enzymes, providing insights into structure-activity relationships and drug-target interactions drugs.com.

Table 1: Representative Performance Characteristics of an LC-MS/MS Assay for Etravirine Quantification in Human Plasma Using this compound as Internal Standard

| Parameter | Value/Description |

| Analyte | Etravirine |

| Internal Standard (IS) | This compound |

| Matrix | Human Plasma |

| Detection Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Calibration Range | 10.0 ng/mL to 2000 ng/mL (typical range) |

| Limit of Quantification | 10.0 ng/mL |

| Accuracy (at LLOQ) | Within ±15% of nominal concentration |

| Precision (CV% at LLOQ) | ≤ 15% (Coefficient of Variation) |

| Recovery of Etravirine | 85-95% (typical for extraction methods) |

| Recovery of this compound | 88-98% (demonstrating effective co-extraction) |

| Matrix Effect | Typically < 15% variation in response |

The use of this compound as an internal standard is crucial for achieving the high accuracy and precision required in bioanalytical assays, such as those conducted for pharmacokinetic studies. For example, method validation typically demonstrates a coefficient of variation (CV) of ≤15% at the lower limit of quantification (LLOQ) and recoveries for both the analyte and the internal standard often ranging from 85-95% ingentaconnect.comnih.govresearchgate.net. These parameters highlight the reliability imparted by using a matched stable isotope-labeled internal standard for precise quantification.

Compound List

Etravirine

this compound

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[6-amino-5-bromo-2-(4-cyanoanilino)(4,5,6-13C3)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27)/i16+1,18+1,19+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGWGZALEOIKDF-WTZVUXPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1O[13C]2=NC(=N[13C](=[13C]2Br)N)NC3=CC=C(C=C3)C#N)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747777 | |

| Record name | 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)(4,5,6-~13~C_3_)pyrimidin-4-yl]oxy}-3,5-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189671-48-4 | |

| Record name | 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)(4,5,6-~13~C_3_)pyrimidin-4-yl]oxy}-3,5-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Isotopic Enrichment of Etravirine 13c3

Established Synthetic Routes for Etravirine (B1671769) Precursors

The synthesis of Etravirine can be accomplished through several routes, which are generally categorized into two main approaches: one starting from a pre-functionalized pyrimidine (B1678525) ring, such as 2,4,6-trichloropyrimidine, and another that constructs the pyrimidine ring from acyclic precursors.

A prominent strategy for constructing the central pyrimidine ring of Etravirine involves the cyclization of a guanidine (B92328) derivative with a 1,3-dicarbonyl compound. This method offers a convergent approach to the core scaffold.

One of the key routes starts with 4-guanidinobenzonitrile. nih.govnih.gov This precursor is cyclized with diethyl malonate in the presence of a base like sodium ethoxide. nih.govrsc.org This reaction forms the pyrimidine ring, yielding 4-(4,6-dihydroxypyrimidine-2-yl-amino)-benzonitrile. nih.gov This cyclization is a foundational step that establishes the core heterocyclic system, which is then further functionalized to complete the synthesis of Etravirine.

Table 1: Key Intermediates in the Cyclization Pathway to Etravirine

| Starting Material | Reagent | Intermediate |

| 4-Guanidinobenzonitrile | Diethyl malonate | 4-(4,6-dihydroxypyrimidine-2-yl-amino)-benzonitrile |

| 4-(4,6-dihydroxypyrimidine-2-yl-amino)-benzonitrile | POCl₃ | 4-(4,6-dichloropyrimidin-2-ylamine)-benzonitrile |

This pyrimidine-building strategy is advantageous as it allows for the potential introduction of isotopic labels into the core ring structure by using labeled precursors, a key consideration for synthesizing Etravirine-13C3.

Amination reactions are critical for introducing the two key nitrogen-linked side chains of the Etravirine molecule. These reactions typically involve the nucleophilic aromatic substitution (SNAr) of halogen atoms on the pyrimidine ring.

In a common synthetic sequence starting from 2,4,6-trichloropyrimidine, the first SNAr reaction is often with 4-aminobenzonitrile. nih.gov This step is followed by a second substitution with 3,5-dimethyl-4-hydroxybenzonitrile. nih.gov The final key step is ammonolysis, where a remaining chloro group on the pyrimidine ring is displaced by ammonia, often under high pressure and temperature, to install the 6-amino group. nih.govmdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Amination

| Parameter | Conventional Method | Microwave-Promoted Method |

| Reaction Time | ~12 hours | ~15 minutes |

| Typical Yield | 82.7-83.6% | Up to 85.6% |

| Conditions | High temperature in an autoclave | 130 °C in a microwave reactor |

Functional group interconversions are necessary to activate the pyrimidine ring for subsequent reactions and to install the final substituents. A key transformation is the conversion of the hydroxyl groups of 4-(4,6-dihydroxypyrimidine-2-yl-amino)-benzonitrile into chloro groups. This is typically achieved by treatment with a halogenating agent such as phosphorus oxychloride (POCl₃), yielding the corresponding dichloro derivative. nih.govnih.gov This step is crucial as it transforms the less reactive hydroxyl groups into good leaving groups (chlorides) for the subsequent SNAr amination reactions.

The final step in many synthetic routes is the regioselective bromination of the pyrimidine ring at the C5 position. mdpi.com This is often performed late in the synthesis, after the side chains have been installed, to avoid interfering with earlier steps. The reaction is typically carried out using elemental bromine in a suitable solvent like dichloromethane. nih.govmdpi.com This deferred halogenation strategy circumvents issues related to the deactivating effect of the bromine atom on adjacent reaction sites during the amination steps. mdpi.com

Strategies for Site-Specific 13C Isotopic Incorporation

The synthesis of this compound requires the strategic introduction of three carbon-13 atoms into the molecular structure. The most practical and common method for achieving this is through the use of precursors synthesized with 13C-enriched starting materials.

The most direct approach to synthesizing this compound involves incorporating a precursor where the desired carbon atoms are already labeled. Given that the name implies three labeled carbons, using a single, multi-labeled building block is the most efficient strategy.

A highly effective method is to utilize Diethyl malonate-1,2,3-13C3 , which is commercially available. This reagent can be used in the pyrimidine-based cyclization strategy described in section 2.1.1. By reacting 4-guanidinobenzonitrile with Diethyl malonate-1,2,3-13C3, the resulting 4,6-dihydroxypyrimidine (B14393) ring is constructed with three 13C atoms (C4, C5, and C6) incorporated into the core. This intermediate can then be carried through the established synthetic sequence (chlorination, amination, ammonolysis) to yield the final this compound product with the isotopic labels located specifically within the pyrimidine ring.

Table 3: Potential 13C-Labeled Precursors for this compound Synthesis

| Labeled Precursor | Potential Incorporation Site(s) | Resulting Labeled Moiety |

| Diethyl malonate-1,2,3-13C3 | C4, C5, and C6 of the pyrimidine ring | Pyrimidine core |

| Potassium cyanide-13C (K¹³CN) | Cyano groups on the two phenyl rings | Benzonitrile (B105546) side chains |

| [¹³C]-Guanidine | C2 of the pyrimidine ring | Pyrimidine core |

Alternatively, labels can be introduced into the benzonitrile side chains. For example, a palladium-catalyzed cyanation of a suitable 4-amino-halobenzene precursor using potassium cyanide-13C (K¹³CN) would yield 4-aminobenzonitrile-¹³C. nih.govnih.gov This method allows for the specific placement of a ¹³C label at the nitrile carbon. A similar strategy could be applied to the 3,5-dimethyl-4-hydroxybenzonitrile moiety. While effective for single-label incorporation, this approach is less direct for producing a tri-labeled compound unless multiple labeled precursors are used. The synthesis of labeled pyrimidine rings from simple labeled precursors is a well-established principle in organic chemistry. nih.govnih.govresearchgate.net

Catalytic isotope exchange offers an alternative, "late-stage" approach to isotopic labeling, where an atom in a fully formed molecule is swapped for its isotope. However, direct carbon-for-carbon isotope exchange on complex aromatic and heterocyclic systems is synthetically challenging and not a well-established method for preparing compounds like this compound.

While research has explored catalytic isotope exchange, these methods are often limited in scope. For instance, methods for nitrogen isotope exchange on pyrimidines have been reported, demonstrating that catalytic exchange on such heterocyclic cores is feasible, though this does not apply to carbon. chemrxiv.org Other late-stage exchange methods have focused on primary amines or the incorporation of deuterium (B1214612). nih.gov

Currently, there are no established catalytic methods for the direct and site-specific exchange of ¹²C with ¹³C on the Etravirine scaffold. Such a transformation would require the development of novel catalytic systems capable of selectively activating specific C-H or C-C bonds within the complex molecule without causing degradation. Therefore, the synthesis of this compound relies definitively on the use of pre-labeled synthetic precursors as outlined in the previous section, which provides unambiguous and complete incorporation of the isotope at the desired positions.

Optimization of Yields and Purity in Labeled Compound Synthesis

Key Optimization Strategies:

Reaction Condition Optimization: For each step of the synthesis, parameters such as temperature, reaction time, solvent, and catalyst loading must be systematically varied to identify the optimal conditions for maximizing product yield and minimizing the formation of byproducts. arborpharmchem.com Design of Experiments (DoE) can be a powerful tool in this optimization process. nih.gov

Purification of Intermediates: The purity of the final API is highly dependent on the purity of the preceding intermediates. seppure.com Therefore, efficient purification of each intermediate is essential. Common purification techniques for pharmaceutical intermediates include crystallization, chromatography, and distillation. zamann-pharma.compharmacompass.compharmtech.com

Minimizing Isotopic Dilution: Throughout the synthesis, it is critical to avoid any sources of natural abundance carbon that could dilute the isotopic enrichment of the product. This includes using appropriately labeled reagents where necessary and ensuring the cleanliness of all reaction vessels.

Process Intensification: In a larger-scale synthesis, transitioning from batch processing to continuous flow chemistry can offer significant advantages in terms of yield, purity, and safety. pharmafeatures.com

Data on Reaction Optimization:

The following interactive table provides hypothetical data illustrating the optimization of the crucial SNAr coupling reaction between 13C3-labeled 4-hydroxy-3,5-dimethylbenzonitrile (B139854) and the pyrimidine core.

| Experiment ID | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | K2CO3 | DMF | 80 | 12 | 65 | 92 |

| 2 | NaH | DMF | 25 | 8 | 75 | 95 |

| 3 | Cs2CO3 | NMP | 100 | 6 | 82 | 97 |

| 4 | K2CO3 | NMP | 80 | 12 | 70 | 93 |

| 5 | NaH | NMP | 25 | 8 | 80 | 96 |

| 6 | Cs2CO3 | DMF | 100 | 6 | 78 | 94 |

Purification Strategies for this compound:

The final purification of this compound is a critical step to ensure it meets the stringent purity requirements for its intended use. A multi-step purification protocol would likely be employed:

Crystallization: This is a primary and highly effective method for purifying solid organic compounds. zamann-pharma.com The crude this compound would be dissolved in a suitable solvent system at an elevated temperature and then allowed to cool slowly, promoting the formation of pure crystals.

Chromatography: If crystallization does not yield the desired purity, column chromatography can be used. pharmacompass.com This technique separates compounds based on their differential adsorption to a stationary phase.

Final Validation: The purity of the final product would be rigorously assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm both chemical and isotopic purity.

Advanced Analytical Characterization and Quantification of Etravirine 13c3

Chromatographic Methodologies

Chromatographic techniques are fundamental for the separation of Etravirine-13C3 from complex matrices and for the resolution from its unlabeled counterpart and other related substances.

Several robust reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed and validated for the estimation of Etravirine (B1671769), which are directly applicable to this compound due to their identical chromatographic behavior. These methods are crucial for ensuring the purity and concentration of this compound reference standards.

A common approach involves isocratic separation on a C18 column. researchgate.net For instance, a validated method utilizes a Zorbax Eclipse Plus C18 column (250 x 4.6 mm; 5 µm particle size) with a mobile phase consisting of acetonitrile and 10 mM ammonium acetate buffer (pH 4.5) in a 90:10 v/v ratio. researchgate.net The flow rate is typically maintained at 1 ml/min with UV detection at approximately 271 nm. researchgate.net Under these conditions, a retention time of around 4.747 minutes for Etravirine has been reported. researchgate.net

Method validation is performed in accordance with International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, and robustness. semanticscholar.orgresearchgate.net Linearity is often observed over a concentration range of 25–150 μg/mL. semanticscholar.org

| Parameter | Condition | Reference |

|---|---|---|

| Column | Phenomex Luna C18 (100 x 4.6 mm, 5µ) | semanticscholar.org |

| Mobile Phase | Potassium dihydrogen phosphate (pH 3.45) with 0.2 ml triethylamine and Acetonitrile (25:75 % v/v) | semanticscholar.org |

| Flow Rate | 1.0 mL/min | researchgate.netresearchgate.net |

| Detection Wavelength | 308 nm | semanticscholar.org |

| Retention Time | 3.14 min | semanticscholar.org |

For high-throughput analysis, Ultra-Fast Liquid Chromatography (UFLC) methods have been developed. These methods offer significant reductions in run times without compromising separation efficiency. An example of a validated RP-UFLC method for Etravirine, and by extension this compound, employs a Phenomenex Kinetex C18 column (250x 4.6mm, 5µ). rjptonline.org The mobile phase in this method is a mixture of methanol and acetonitrile (60:40 v/v) at a flow rate of 1.0 mL/min, with detection at 311 nm. rjptonline.orgrjptonline.org This UFLC method demonstrates a short retention time of 3.226 minutes for Etravirine. rjptonline.orgrjptonline.org The method has been validated for linearity, precision, accuracy, and robustness as per ICH guidelines. rjptonline.org

| Parameter | Value | Reference |

|---|---|---|

| Linearity Range | 1-5 µg/mL | rjptonline.orgrjptonline.org |

| Correlation Coefficient (R²) | 0.9942 | rjptonline.org |

| Limit of Detection (LOD) | 0.02 µg/mL | rjptonline.orgrjptonline.org |

| Limit of Quantitation (LOQ) | 0.073 µg/mL | rjptonline.orgrjptonline.org |

In research settings, it is often necessary to resolve Etravirine from its potential impurities and degradation products. HPLC methods have been specifically developed for impurity profiling. researchgate.net One such gradient method uses an Xselect HSS T3 column (150 × 4.6 mm, 3.5 μm) with a mobile phase consisting of a buffer at pH 4.0 and a mixture of methanol, acetonitrile, and water. researchgate.net This method successfully separates Etravirine from its known impurities, with Etravirine eluting at approximately 15.813 minutes and impurities at 12.043 and 17.704 minutes. researchgate.net Such methods are critical for assessing the purity of this compound and ensuring that it is free from contaminants that could interfere with its use as an internal standard.

Mass Spectrometric Techniques

Mass spectrometry is a powerful tool for the characterization and quantification of this compound, offering high sensitivity and specificity.

High-Resolution Mass Spectrometry (HRMS) is instrumental in the structural elucidation and confirmation of Etravirine and its metabolites. pharmaron.comresearchgate.net HRMS provides highly accurate mass measurements, which aids in determining the elemental composition of unknown compounds. thermofisher.com This is particularly valuable in metabolite identification studies, where the biotransformation of Etravirine is investigated. pharmaron.comnih.gov

In vitro studies using human liver microsomes have identified several metabolites of Etravirine, all involving metabolism on the dimethylbenzonitrile ring. nih.gov HRMS, often coupled with liquid chromatography, allows for the separation and subsequent identification of these metabolites based on their accurate mass and fragmentation patterns. researchgate.netresearchgate.net The high resolving power of HRMS helps to distinguish between isobaric interferences, which is crucial when analyzing complex biological samples. thermofisher.com These methodologies are directly applicable to studies involving this compound to understand if the isotopic label influences metabolic pathways.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs in biological matrices due to its superior sensitivity and specificity. nih.govnih.gov In this context, this compound is an ideal internal standard for the quantification of Etravirine. researchgate.net An internal standard is added to samples at a known concentration to correct for variability in sample preparation and instrument response. iajps.com

A validated LC-MS/MS method for the analysis of Etravirine in rat plasma utilizes an isotopically labeled version of Etravirine as the internal standard. researchgate.net The method involves liquid-liquid extraction of the analytes from the plasma, followed by chromatographic separation on a phenyl-hexyl column. researchgate.net The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For Etravirine, the transition m/z 436.1 → 163.1 is monitored, while for the isotopically labeled internal standard, a corresponding mass-shifted transition would be used (e.g., m/z 440.1 → 166.1 for an analog with a +4 Da shift). researchgate.net

The use of a stable isotope-labeled internal standard like this compound minimizes analytical variability and improves the accuracy and precision of the quantification. researchgate.net These methods are typically validated for linearity, accuracy, precision, and stability. nih.govresearchgate.net

| Parameter | Condition/Value | Reference |

|---|---|---|

| Chromatography Column | ZORBAX Eclipse Plus Phenyl-Hexyl (50 mm × 2.1 mm × 3.5 µm) | researchgate.net |

| Mobile Phase | 0.1% formic acid: acetonitrile (45:55 v/v) | researchgate.net |

| Flow Rate | 0.3 mL/min | researchgate.net |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govnih.gov |

| Precursor → Product Ion (Etravirine) | m/z 435.9 → 163.6 | nih.govnih.gov |

| Calibration Range | 5.0–750.0 ng/ml | researchgate.net |

| Inter- and Intra-day Precision | Within ±10% | nih.govnih.gov |

Parallel Reaction Monitoring (PRM) for Targeted Quantitative Analyses of Related Molecules

Parallel Reaction Monitoring (PRM) is a targeted mass spectrometry technique that offers high selectivity and sensitivity for the quantification of specific molecules within complex mixtures. While specific PRM assays for this compound are not detailed in available studies, the principles of PRM are highly applicable for its analysis, as well as for its related compounds.

PRM utilizes a high-resolution mass spectrometer, such as a quadrupole-Orbitrap instrument, to selectively isolate a precursor ion of interest. This precursor ion is then fragmented, and the resulting full scan of product ions is analyzed. This approach provides a significant advantage over traditional selected reaction monitoring (SRM) by capturing all product ions, which enhances the confidence in compound identification and quantification.

Key Features of PRM for this compound Analysis:

High Selectivity: The high-resolution capabilities of the Orbitrap analyzer allow for very narrow mass extraction windows (typically < 5 ppm), minimizing interference from matrix components.

High Sensitivity: By focusing on a limited number of precursor ions, PRM can achieve low limits of detection, which is crucial for quantifying low-abundance analytes.

Confident Identification: The acquisition of full product ion spectra provides richer information for structural confirmation compared to monitoring only a few fragment ions in SRM.

In a typical workflow for analyzing Etravirine and its isotopically labeled standard, this compound, specific precursor ions for both compounds would be selected. The instrument would then be programmed to isolate and fragment these ions as they elute from the liquid chromatography column. The resulting high-resolution product ion spectra would be used to generate extracted ion chromatograms for specific fragments, and the peak areas would be used for quantification.

| Parameter | Etravirine | This compound |

|---|---|---|

| Precursor Ion (m/z) | [M+H]⁺ | [M+H]⁺+3 |

| Collision Energy (eV) | Optimized for characteristic fragmentation | |

| Key Product Ions (m/z) | Fragment 1, Fragment 2, Fragment 3 | Fragment 1+3, Fragment 2+3, Fragment 3+3 |

| Mass Resolution | > 30,000 |

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) and Orbitrap Applications

Both Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) and Orbitrap-based mass spectrometry are powerful high-resolution mass spectrometry (HRMS) techniques that are instrumental in the structural characterization of small molecules like Etravirine. These methods provide extremely high mass accuracy and resolving power, enabling the unambiguous determination of elemental compositions.

FT-ICR MS operates by trapping ions in a strong magnetic field and measuring their cyclotron frequency. This frequency is inversely proportional to the mass-to-charge ratio (m/z) of the ion, allowing for mass measurements with sub-ppm accuracy.

Orbitrap MS utilizes an electrostatic field to trap ions and induce orbital motion. The frequency of this motion is also related to the m/z of the ions. Orbitrap analyzers are known for their high performance, compact size, and ease of use compared to FT-ICR instruments.

Applications in Etravirine Analysis:

Metabolite Identification: HRMS is crucial for identifying metabolites of Etravirine in biological matrices. The high mass accuracy allows for the confident assignment of elemental formulas to potential metabolites, aiding in the elucidation of metabolic pathways.

Impurity Profiling: In pharmaceutical analysis, these techniques are used to identify and characterize process-related impurities and degradation products of Etravirine.

Structural Confirmation: The precise mass measurements obtained from FT-ICR MS and Orbitrap MS provide strong evidence for the confirmation of the chemical structure of Etravirine and its labeled analogues.

| Feature | FT-ICR MS | Orbitrap MS |

|---|---|---|

| Mass Accuracy | < 1 ppm | 1-3 ppm |

| Resolving Power | > 1,000,000 | Up to 500,000 |

| Typical Application | Complex mixture analysis, structural elucidation | Routine high-resolution analysis, quantification |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique that provides detailed information about the structure, dynamics, and interactions of molecules at the atomic level.

13C NMR for Structural Elucidation and Conformational Analysis

Carbon-13 (¹³C) NMR spectroscopy is a fundamental tool for the structural elucidation of organic molecules like Etravirine. It provides information about the chemical environment of each carbon atom in the molecule. The chemical shift of each carbon resonance is highly sensitive to its local electronic environment, allowing for the differentiation of individual carbon atoms within the structure.

Conformational Analysis:

The flexible nature of the Etravirine molecule, with its multiple rotatable bonds, gives rise to different possible conformations. ¹³C NMR can be used to study these conformational dynamics. Changes in temperature or solvent can influence the conformational equilibrium, which can be observed as changes in the chemical shifts or line widths of the carbon resonances.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Quaternary carbons in pyrimidine (B1678525) ring | ~160-170 |

| Aromatic carbons | ~110-140 |

| Nitrile carbons (-CN) | ~115-120 |

| Methyl carbons (-CH₃) | ~15-25 |

1H-13C Heteronuclear Single-Quantum Coherence (HSQC) Spectroscopy for Molecular Interaction Studies

¹H-¹³C Heteronuclear Single-Quantum Coherence (HSQC) spectroscopy is a two-dimensional NMR technique that correlates the chemical shifts of protons directly bonded to carbon atoms. This experiment is invaluable for studying molecular interactions, such as the binding of Etravirine to its biological target, the HIV-1 reverse transcriptase (RT).

In a study investigating the interaction of various non-nucleoside reverse transcriptase inhibitors (NNRTIs) with HIV-1 RT, ¹H-¹³C HSQC was employed. nih.gov In this research, the methionine methyl groups of the p66 subunit of HIV-1 RT were selectively labeled with ¹³C. Upon binding of Etravirine, significant chemical shift perturbations were observed for specific methionine residues in the HSQC spectrum of the protein.

These changes in the chemical shifts indicate that the binding of Etravirine induces a conformational change in the enzyme. By analyzing which residues are affected, researchers can map the binding site and gain insights into the mechanism of inhibition. The use of this compound in such studies could provide even more detailed information by allowing for the direct observation of the drug's signals and their changes upon binding.

| Observation | Interpretation |

|---|---|

| Chemical shift changes in specific methionine residues of HIV-1 RT | Indicates direct or allosteric interaction of Etravirine with these residues. |

| Line broadening of certain protein signals | Suggests a change in the dynamic properties of the protein upon drug binding. |

| Appearance of new cross-peaks | May indicate the presence of multiple conformational states of the enzyme-drug complex. |

Solid-State NMR for Polymorph Analysis and Structural Properties

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and properties of solid materials, including crystalline and amorphous forms of pharmaceuticals. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of drug development as different polymorphs can exhibit different physical properties, such as solubility and stability.

While specific ssNMR studies on Etravirine polymorphs are not extensively reported, the technique is highly suited for such analysis. Different polymorphs of a drug will generally give rise to different ssNMR spectra due to the distinct local environments of the nuclei in the different crystal lattices.

Techniques and Applications:

¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS): This is the most common ssNMR experiment for pharmaceuticals. It provides high-resolution ¹³C spectra of solid samples, allowing for the differentiation of polymorphs based on their unique chemical shifts.

Polymorph Quantification: ssNMR can be used to quantify the amounts of different polymorphs in a mixture, which is crucial for quality control.

Amorphous Content Determination: The technique can also be used to detect and quantify amorphous content within a crystalline sample.

A study on new solid forms of Etravirine identified one anhydrous form, five salts, two cocrystals, and five solvates. researchgate.net While this study primarily used X-ray diffraction for characterization, ssNMR would be a complementary and powerful tool for providing detailed structural information on these different solid forms. researchgate.net

| Application | ssNMR Experiment | Information Gained |

|---|---|---|

| Polymorph Identification | ¹³C CP/MAS | Distinct chemical shifts for each crystalline form. |

| Quantification of Polymorphic Mixtures | Quantitative ¹³C CP/MAS | Relative amounts of each polymorph. |

| Structural Analysis of Amorphous Form | Various 1D and 2D ssNMR experiments | Information on local structure and dynamics. |

Mechanistic Investigations of Etravirine Biotransformation Using Stable Isotope Tracers

Elucidation of Cytochrome P450-Mediated Metabolic Pathways (CYP3A4, CYP2C9, CYP2C19)

Etravirine (B1671769) undergoes significant metabolism primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Studies utilizing cDNA-expressed CYP isozymes and human liver microsomes (HLMs) have identified CYP3A4, CYP2C9, and CYP2C19 as the primary enzymes involved in Etravirine's oxidative metabolism nih.govdrugbank.com.

Identification of Phase I Metabolites via Methyl Hydroxylation

The major Phase I metabolites of Etravirine are formed through methyl hydroxylation of the dimethylbenzonitrile moiety nih.govdrugbank.com. Specifically, CYP2C19 is identified as the principal enzyme responsible for catalyzing both monomethylhydroxylation (forming M3) and dimethylhydroxylation (forming M4) nih.govdrugbank.com. Two monohydroxylated metabolites (M1 and M2) are also formed, with CYP3A4 contributing to their production nih.govdrugbank.com. Interestingly, while CYP2C9 does not metabolize the parent compound, it appears to collaborate with CYP3A4 in the formation of minor dihydroxylated products nih.govdrugbank.com.

Enzyme Kinetics of Specific CYP Isozymes in Etravirine Metabolism

Quantitative analysis of Etravirine's metabolism by specific CYP isozymes has provided insights into their respective capacities and affinities. Kinetic experiments have demonstrated that CYP2C19 exhibits a higher affinity for Etravirine in the formation of metabolite M3 and possesses a greater capacity for this metabolic conversion compared to CYP3A4 nih.gov.

For instance, kinetic data for CYP3A4-mediated metabolism of Etravirine revealed the following:

Metabolite M1: Km = 5.83 μM, Vmax = 0.072 pmol/min/pmol CYP3A4 nih.gov

Metabolite M2: Km = 72.85 μM, Vmax = 0.067 pmol/min/pmol CYP3A4 nih.gov

While specific kinetic parameters for CYP2C19 and CYP2C9 in the context of Etravirine metabolism are detailed in various studies, the data consistently highlight CYP2C19's dominant role in the formation of key hydroxylated metabolites nih.govresearchgate.net.

Characterization of Uridine Diphosphate (B83284) Glucuronosyltransferase-Mediated Glucuronidation Processes

Following oxidative metabolism, Etravirine metabolites can undergo Phase II conjugation reactions, primarily glucuronidation. Uridine diphosphate glucuronosyltransferases (UGTs) are responsible for catalyzing this process. Research has identified UGT1A3 and UGT1A8 as the specific UGT isoforms capable of glucuronidating a CYP3A4-dependent monohydroxylated Etravirine metabolite nih.govdrugbank.com. Glucuronidation is a crucial pathway for increasing the water solubility of metabolites, facilitating their excretion from the body.

Identification of Reactive Metabolites and Bioactivation Pathways In Vitro

Concerns regarding drug-induced adverse reactions often stem from the formation of reactive metabolites that can covalently bind to cellular macromolecules. Investigations into Etravirine's bioactivation pathways have employed advanced analytical techniques to identify such reactive intermediates.

Formation of Covalent Adducts with Bionucleophiles (e.g., Glutathione (B108866), N-acetyl-L-cysteine)

Studies utilizing in vitro incubation of Etravirine with liver fractions in the presence of trapping agents have provided evidence for multiple bioactivation pathways researchgate.netresearchgate.net. These investigations have demonstrated the formation of covalent adducts with bionucleophiles such as glutathione (GSH) and N-acetyl-L-cysteine (NAC) researchgate.netresearchgate.net. The formation of these adducts suggests that Etravirine can be bioactivated to reactive species that may potentially interact with cellular proteins, contributing to toxicological effects researchgate.netnih.gov. Metabolites stemming from amine oxidation have also been identified, carrying potential toxicological significance researchgate.netnih.gov.

High-Resolution Mass Spectrometry-Based Methodologies for Adduct Detection

High-resolution mass spectrometry (HRMS), often coupled with MS³ experiments, has been instrumental in the identification and structural elucidation of these reactive Etravirine metabolites and their adducts researchgate.netresearchgate.netnih.gov. By employing these sensitive analytical methodologies, researchers can detect and characterize low-abundance adducts formed with trapping agents like glutathione and N-acetyl-L-cysteine, thereby providing critical insights into the bioactivation mechanisms of Etravirine researchgate.netresearchgate.netnih.gov.

Stable Isotope Resolved Metabolomics (SIRM) in Cellular and Subcellular Systems

Stable Isotope Resolved Metabolomics (SIRM) is a quantitative analytical approach that leverages the incorporation of stable isotopes into biological molecules to trace metabolic pathways and quantify metabolic fluxes. By introducing a stable isotope-labeled compound like Etravirine-13C3 into cellular or subcellular systems, researchers can follow the atom-level transformations of the drug and its metabolites. This technique is particularly valuable for dissecting intricate metabolic networks and understanding how drugs are processed within biological environments.

Tracing Metabolic Fluxes in Relevant Biological Models

To investigate the biotransformation of this compound, relevant biological models such as cultured cells (e.g., hepatocytes, liver cell lines) or subcellular fractions (e.g., liver microsomes) are utilized nih.govnih.govbiorxiv.org. This compound is introduced into these systems, allowing it to enter the metabolic machinery. As Etravirine is metabolized, the incorporated 13C atoms are transferred to various downstream metabolites or biotransformation products. Mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy are then employed to detect and quantify the mass isotopomer distributions (MIDs) of these labeled compounds nih.govresearchgate.netnih.govnumberanalytics.com.

The analysis of these MIDs provides insights into the metabolic fluxes, revealing the rates and directions of biochemical reactions involving Etravirine. For instance, if Etravirine is hydroxylated, the resulting hydroxylated metabolite would show enrichment of 13C if the hydroxyl group was introduced via a metabolic step that incorporated the labeled carbon. Similarly, conjugation reactions or further metabolic breakdown products can be identified and quantified based on their specific 13C labeling patterns nih.govnih.govnumberanalytics.com. Studies using labeled glucose or glutamine in cell cultures serve as analogous examples, demonstrating how SIRM maps central metabolic networks and tracks the flow of carbon atoms through glycolysis, the Krebs cycle, and other pathways nih.govnih.govbiorxiv.org.

Conceptual Data Table: Tracing this compound Metabolic Fluxes

This table illustrates the type of data generated when tracing this compound in a cellular system. It shows hypothetical metabolites or biotransformation products and their expected 13C enrichment patterns.

| Metabolite/Biotransformation Product | Description | Expected 13C Enrichment (Relative to this compound) | Analytical Observation (e.g., Mass Shift) |

| This compound (Parent Drug) | Unchanged Etravirine with 13C label | Baseline (e.g., M+3) | M+3 enrichment |

| Monohydroxylated Etravirine | Etravirine with one hydroxyl group added | High (depending on hydroxyl position and 13C incorporation) | M+3 + mass of OH + 13C atoms |

| Dihydroxylated Etravirine | Etravirine with two hydroxyl groups added | High (depending on positions and 13C incorporation) | M+3 + 2x mass of OH + 13C atoms |

| Glucuronide Conjugate | Etravirine conjugated with glucuronic acid | High (if conjugation involves labeled carbons) | M+3 + mass of glucuronide |

| Oxidative Metabolite | Etravirine undergoing oxidation | Variable (depending on extent and site of oxidation) | M+3 + mass of O |

| Fragmented Metabolite | Smaller molecules resulting from Etravirine breakdown | Variable (depending on fragment composition) | M+X (where X < 3) |

Correction for Natural Isotope Abundance and Tracer Impurities in Data Analysis

A critical step in SIRM is the accurate processing of mass spectrometry data. Raw measurements contain signals not only from the stable isotope-labeled tracer but also from naturally occurring isotopes of elements like carbon, hydrogen, nitrogen, and oxygen nih.govbiorxiv.orgresearchgate.netnih.gov. The natural abundance of 13C, for example, is approximately 1.1%, which can significantly contribute to the observed mass isotopomer distribution of a metabolite, leading to erroneous interpretations if not corrected nih.govbiorxiv.orgresearchgate.net.

Therefore, sophisticated computational methods and software tools are essential to correct for this natural isotope abundance nih.govnih.govhelmholtz-munich.de. These algorithms typically employ matrix-based approaches or statistical models to deconvolve the measured signals, isolating the contribution of the introduced stable isotope tracer nih.govresearchgate.netnih.govnih.govnih.govmdpi.com. Furthermore, it is crucial to account for any impurities in the tracer substrate itself, as these can also skew the labeling patterns nih.gov. For instance, if the this compound tracer is not 100% pure and contains unlabeled Etravirine, this impurity must be factored into the analysis to ensure accurate quantification of metabolic fluxes nih.gov. Tools like IsoCor, AccuCor2, and IsoCorrectoR are examples of software designed to perform these complex corrections, enabling reliable quantitative analysis of stable isotope tracing experiments nih.govnih.gov.

Molecular Interactions and Transport Protein Modulation by Etravirine in Vitro

Enzyme Kinetics of HIV-1 Reverse Transcriptase Inhibition

Etravirine (B1671769) exerts its antiviral activity by directly inhibiting the reverse transcriptase enzyme of HIV-1, thereby blocking viral DNA synthesis drugbank.comasm.org. Research has employed various biophysical and biochemical techniques to elucidate the mechanisms and kinetics of this inhibition.

Binding Site Characterization via Spectroscopic Techniques

The interaction of Etravirine with the HIV-1 RT binding pocket has been investigated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). NMR studies, utilizing ¹³C-labeled methionine residues within HIV-1 RT, have shown that chemical shifts of specific residues, such as M230, correlate with the anti-HIV-1 RT activity of various NNRTIs, including Etravirine researchgate.netnih.gov. These shifts serve as conformational probes, indicating that Etravirine binding induces changes in the enzyme's conformation researchgate.netnih.govjst.go.jp. Mass spectrometry under non-denaturing conditions has also successfully characterized the interaction, identifying a 1:1:1 complex between HIV-1 RT and Etravirine, and is noted as a rapid method for studying NNRTIs with low water solubility jst.go.jp. Crystal structures of Etravirine bound to HIV-1 RT have further detailed the binding site, revealing that the drug's pyrimidine (B1678525) ring is positioned between residues L100 and V179, and interacts with K101 and E138 of the enzyme researchgate.netresearchgate.net. The inherent flexibility of Etravirine allows it to adapt to resistance mutations within the NNRTI-binding pocket, contributing to its efficacy against mutated viral strains researchgate.netmdpi.com.

Correlation Between Binding Affinity and Enzymatic Activity

Etravirine demonstrates potent in vitro activity against wild-type HIV-1 strains, with median EC50 values typically in the nanomolar range nih.govpom.go.id. Studies using MS suggest that Etravirine possesses binding affinities comparable to other NNRTIs like Rilpivirine to HIV-1 RT jst.go.jp. The correlation observed in NMR studies between ¹³C chemical shifts of M230 and the anti-HIV-1 RT activity highlights how binding affinity influences enzymatic inhibition researchgate.netnih.gov. Etravirine's inhibition mechanism is generally described as non-competitive, affecting the enzyme's conformation or mobility rather than directly competing with nucleotide binding hiv-druginteractions.orgtandfonline.comresearchgate.net. For instance, the M230L mutation, associated with Etravirine resistance, conferred an 8-fold change in Etravirine's activity, while the K103N mutation showed no significant change (0.7-fold) compared to the wild-type enzyme oup.comnih.gov. Quantum chemical analysis has further indicated strong binding affinity between Etravirine and the K103N mutant, comparable to its binding with wild-type RT, underscoring the drug's ability to maintain interaction despite common resistance mutations madridge.org.

Modulation of Drug-Metabolizing Enzyme Activities (CYP Isozymes)

Etravirine's interaction with cytochrome P450 (CYP) enzymes, particularly CYP3A, CYP2C9, and CYP2C19, has been evaluated for its potential to modulate their activities, which can lead to drug-drug interactions.

Assessment of Induction Potential of CYP3A

Etravirine has been identified as an inducer of CYP3A enzymes europa.eunih.govsci-hub.senatap.orgnih.gov. In vitro studies demonstrated that Etravirine strongly induced CYP3A4 mRNA expression by approximately 3.0-fold nih.gov. In vivo studies have confirmed this inductive effect on CYP3A4, leading to reduced exposure of coadministered CYP3A4 substrates europa.eunih.gov. However, this induction is considered to be less pronounced compared to other NNRTIs nih.gov.

Investigation of Inhibition Potential of CYP2C9 and CYP2C19

Etravirine acts as a weak inhibitor of both CYP2C9 and CYP2C19 europa.eunih.govsci-hub.senatap.org. In vitro assessments confirm Etravirine's inhibition of CYP2C9 and CYP2C19 activity sci-hub.se. Clinically, coadministration of Etravirine with omeprazole, a CYP2C19 substrate, resulted in a 41% increase in Etravirine's area under the plasma concentration-time curve (AUC), attributed to CYP2C19 inhibition natap.org.

Assessment of ATP-Binding Cassette (ABC) Transporter Interactions

The potential for Etravirine to interact with ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), has been investigated due to their role in drug efflux and potential for clinically relevant drug-drug interactions nih.govnih.govresearchgate.netasm.org.

P-glycoprotein (P-gp/ABCB1): In vitro studies indicated that Etravirine did not inhibit P-gp/ABCB1 at concentrations below 5 µmol/liter nih.gov. In vivo data suggest a weak inhibitory effect on P-gp, as evidenced by a 19% increase in the Cmax of digoxin (B3395198) when coadministered with Etravirine nih.gov. Etravirine was also not found to be a substrate for the tested ABC transporters nih.govnih.gov.

BCRP/ABCG2: Etravirine is identified as a potent inhibitor of BCRP/ABCG2, with an IC50 value of approximately 1.0 ± 0.4 µmol/liter nih.govnih.gov. Furthermore, Etravirine has been shown to induce BCRP/ABCG2 at both the mRNA and protein levels nih.gov. This induction, coupled with its inhibitory effect, suggests a significant potential for Etravirine to modulate the function and expression of BCRP/ABCG2, influencing the disposition of BCRP/ABCG2 substrates nih.govnih.govresearchgate.netsolvobiotech.com.

Efflux Transporter Substrate and Inhibitor Characterization

Efflux transporters like P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) are critical in limiting the intracellular accumulation of various drugs, including antiretrovirals, and can contribute to drug resistance and DDIs. Studies have characterized etravirine's role as a substrate or inhibitor for these transporters.

P-glycoprotein (P-gp/ABCB1) In vitro studies have consistently shown that etravirine does not act as a substrate for P-gp/ABCB1, meaning it is not actively transported by this efflux pump nih.govnih.govasm.orgresearchgate.net. Furthermore, etravirine has demonstrated a lack of significant inhibition of P-gp/ABCB1 activity in various cellular assays nih.govnih.govasm.orgresearchgate.net. While some sources suggest a weak inhibitory potential in vitro or in vivo, substantial inhibition appears unlikely at therapeutically relevant concentrations, as strong inhibitors typically exhibit much lower IC50 values nih.govnih.goveuropa.eu.

Breast Cancer Resistance Protein (BCRP/ABCG2) In contrast to its interactions with P-gp/ABCB1, etravirine has been identified as a potent inhibitor of BCRP/ABCG2 in vitro nih.govnih.govasm.orgresearchgate.net. Studies have reported an IC50 value of 1.0 ± 0.4 μmol/liter for BCRP/ABCG2 inhibition, a potency comparable to known strong inhibitors like fumitremorgin C (FTC) nih.gov. Further investigations confirmed that etravirine can significantly inhibit the BCRP/ABCG2-mediated transport of other drugs, such as tenofovir (B777) disoproxil fumarate (B1241708) (TDF) and abacavir, in cellular models nih.gov. This potent inhibition of BCRP/ABCG2 suggests a notable potential for DDIs when etravirine is co-administered with BCRP/ABCG2 substrates.

Table 1: Efflux Transporter Inhibition by Etravirine (In Vitro)

| Transporter | Substrate | Inhibitor | IC50 Value (μmol/liter) | Notes |

| P-gp/ABCB1 | No | Weak/No | > 5 | Substantial inhibition unlikely at tested concentrations nih.gov. |

| BCRP/ABCG2 | No | Yes | 1.0 ± 0.4 | Potent inhibitor nih.gov. |

Induction Potential on Transporter Expression and Function

Beyond direct inhibition, etravirine's ability to modulate the expression levels of efflux transporters has also been investigated in vitro. Such induction can lead to altered transporter function and contribute to DDIs over time.

P-glycoprotein (P-gp/ABCB1) In vitro studies indicate that etravirine can induce the mRNA expression of ABCB1 nih.gov. This induction has also been observed at the protein level, with Western blot analyses showing an approximate 1.8-fold increase in P-gp/ABCB1 protein expression after treatment with etravirine at 1 μmol/liter nih.gov. While this induction is noted, it is generally considered less pronounced compared to its effects on BCRP/ABCG2.

Table 2: Efflux Transporter Induction by Etravirine (In Vitro)

| Transporter | mRNA Induction | Protein Induction (Fold Increase) | Notes |

| P-gp/ABCB1 | Slight | ~1.8 | Observed at 1 μmol/liter etravirine nih.gov. |

| BCRP/ABCG2 | Strong | ~2.8 | Observed at 1 μmol/liter etravirine nih.gov. |

These findings collectively highlight that etravirine possesses a notable potential for drug-drug interactions through its potent inhibition and significant induction of Breast Cancer Resistance Protein (BCRP/ABCG2), while its impact on P-glycoprotein (P-gp/ABCB1) is less pronounced.

Emerging Research Avenues and Methodological Advancements for Etravirine 13c3

Integration of Multi-Omics Approaches with Stable Isotope Tracing

Multi-omics approaches, encompassing fields such as metabolomics and proteomics, aim to provide a comprehensive understanding of biological systems by analyzing multiple molecular layers. The accurate quantification of specific molecules, including pharmaceuticals and their metabolites, is a critical requirement for the success of these integrated studies mdpi.comnorthwestern.eduresearchgate.net. Etravirine-13C3 serves as an indispensable internal standard in quantitative mass spectrometry-based assays, enabling the precise measurement of Etravirine (B1671769) within complex biological matrices nih.govnih.govscholarsresearchlibrary.com.

In research investigating the effects of Etravirine on cellular metabolic pathways (metabolomics) or its interactions with cellular proteins (proteomics), the accurate determination of Etravirine concentrations is paramount mdpi.com. The use of this compound allows researchers to correct for potential variations that may arise during sample preparation, extraction, and instrumental analysis, thereby significantly enhancing the reliability and robustness of the quantitative data obtained nih.govscholarsresearchlibrary.com. This capability is crucial for establishing dose-response relationships and correlating drug levels with observed changes in multi-omics profiles, thereby improving the interpretability of complex biological datasets nih.govmdpi.com.

Computational Modeling and In Silico Predictions in Conjunction with Isotopic Data

Computational modeling and in silico predictions are increasingly vital tools for deciphering complex biological processes, forecasting drug behavior, and mapping metabolic pathways. The accuracy and predictive power of these models are heavily dependent on the quality of the experimental data used as input numberanalytics.comsilantes.com. Stable isotope tracing, where this compound facilitates precise quantification, provides the high-quality data necessary for the development and validation of such models nih.govnih.govnumberanalytics.com.

For instance, pharmacokinetic (PK) models are designed to elucidate how drugs are absorbed, distributed, metabolized, and excreted (ADME) within an organism. The development and validation of these models necessitate accurate quantitative data on drug concentrations over time in various biological fluids. Methods that utilize this compound as an internal standard for LC-MS/MS analysis are essential for generating this precise PK data nih.govnih.gov. This data, acquired with the assistance of labeled standards like this compound, can then be integrated into computational simulations to predict drug behavior under diverse conditions, explore potential drug-drug interactions, or optimize therapeutic dosing regimens. Furthermore, in systems biology approaches that integrate multi-omics data, accurate quantitative measurements (supported by stable isotope standards) are critical for parameterizing computational models, enabling in silico predictions of metabolic network responses to Etravirine northwestern.edunumberanalytics.com.

Development of Novel Isotopic Labeling Strategies for Complex Biological Questions

The synthesis and application of stable isotope-labeled compounds, such as this compound, represent a significant methodological advancement in analytical chemistry and biological research mdpi.com. The development of these labeled standards is driven by the increasing need to address complex biological questions with enhanced precision and sensitivity mdpi.comchempep.com. This compound exemplifies how targeted isotopic labeling enables the accurate quantification of specific drugs within intricate biological environments nih.govnih.govscholarsresearchlibrary.com.

The availability of this compound supports the development and validation of highly specific and sensitive bioanalytical methods, frequently employing LC-MS/MS nih.govnih.govscholarsresearchlibrary.comrjptonline.orgresearchgate.net. These validated methods are indispensable for studying drug metabolism, pharmacokinetics, and drug efficacy in both preclinical and clinical research settings. The "13C3" isotopic labeling specifically allows for a distinct mass-to-charge ratio compared to unlabeled Etravirine, facilitating its separation and precise quantification via mass spectrometry nih.govscholarsresearchlibrary.com. This capability is fundamental to answering complex questions related to drug disposition, understanding inter-individual variability in drug response, and obtaining the precise drug level measurements required for therapeutic drug monitoring or elucidating drug effects in diverse biological contexts. The continuous advancement in the development of such labeled standards propels the evolution of analytical chemistry and its application in biological research forward.

Compound List

| Compound Name | Description |

| This compound | Stable isotope-labeled analog of Etravirine, used as a quantitative standard. |

| Etravirine | An antiretroviral drug classified as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI). |

Data Table: Applications of this compound in Research Methodologies

| Application Area | Analytical Technique | Sample Type(s) | Purpose | Key Benefit Provided by this compound |

| Pharmacokinetic (PK) Studies | LC-MS/MS | Plasma, serum, other biological fluids | Accurate quantification of Etravirine for ADME profiling and PK modeling. | Enhanced sensitivity, accuracy, and reproducibility of measurements. |

| Bioanalytical Method Development & Validation | LC-MS/MS | Biological matrices (plasma, serum, etc.) | Establishing and validating reliable assays for Etravirine, ensuring accuracy and precision per ICH guidelines. | Crucial for method validation, improving data integrity. |

| Multi-Omics Research (Metabolomics, Proteomics) | Mass Spectrometry | Cells, tissues, biofluids | Precise quantification of Etravirine or its metabolites to correlate with omics data. | Improved data reliability and interpretability in complex biological systems. |

| Drug Metabolism Studies | LC-MS/MS | Biological samples | Accurate measurement of drug and metabolite levels to understand metabolic pathways and disposition. | Reliable tracking of drug fate and concentration. |

Q & A

Q. What are the critical steps in synthesizing Etravirine-13C3^{13}\text{C}_313C3 while ensuring isotopic purity?

Methodological Answer: Synthesis must follow strict protocols to maintain isotopic integrity. Key steps include:

- Using -labeled precursors in a controlled environment to minimize isotopic dilution.

- Validating isotopic purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, comparing integration ratios to theoretical values .

- Implementing purification techniques (e.g., HPLC) with mass-directed fraction collection to isolate the labeled compound from unlabeled byproducts .

Q. How should researchers characterize this compound^{13}\text{C}_313C3 to confirm structural and isotopic integrity?

Methodological Answer: Characterization requires:

- Spectroscopic Analysis : NMR (, , and 2D techniques) to confirm carbon labeling positions and rule out structural deviations.

- Mass Spectrometry : HRMS to verify molecular ion peaks and isotopic enrichment ratios (e.g., M+3 for ) .

- Chromatographic Purity : UPLC/PDA to assess chemical purity (>98%) and ensure absence of unlabeled contaminants .

Q. What in vitro assays are recommended to evaluate this compound^{13}\text{C}_313C3's antiviral activity?

Methodological Answer: Standardize assays using:

- Phenotypic Resistance Testing : Measure EC values against HIV-1 clinical isolates with predefined resistance-associated mutations (RAMs) using Antivirogram® or PhenoSense® assays. Include -Etravirine as a control to compare potency shifts .

- Genotypic Analysis : Correlate RAMs (e.g., Y181C, K101E) with fold-change values using multivariate models to assess resistance thresholds .

Advanced Research Questions

Q. How can researchers optimize resistance assays for this compound^{13}\text{C}_313C3 in strains with pre-existing NNRTI mutations?

Methodological Answer:

- Weighted Genotypic Scoring : Assign weight factors to 17 known Etravirine RAMs (e.g., V179F: weight 1; Y181I: weight 3) to predict phenotypic resistance. Use random forest models to prioritize mutations impacting EC fold changes .

- Clinical Cutoff Refinement : Establish lower/upper clinical cutoffs (CCOs) via sliding EC windows. For Etravirine, CCOs of 3.0 (lower) and 13.0 (upper) differentiate susceptible vs. resistant strains .

Q. What statistical methods resolve discrepancies in pharmacokinetic (PK) data for this compound^{13}\text{C}_313C3 across diverse patient cohorts?

Methodological Answer:

- Covariate Analysis : Use nonlinear mixed-effects modeling (e.g., NONMEM®) to identify covariates (e.g., CYP3A4 polymorphisms, albumin levels) causing PK variability .

- Bootstrap Validation : Perform 1,000 bootstrap runs to assess model robustness and quantify uncertainty in parameter estimates (e.g., clearance, volume of distribution) .

Q. How should clinical trials involving this compound^{13}\text{C}_313C3 be structured to comply with ICH E3 guidelines?

Q. What strategies ensure reproducibility in this compound^{13}\text{C}_313C3 studies?

Methodological Answer:

- Detailed Protocols : Document synthesis routes, analytical conditions (e.g., LC-MS gradients), and assay parameters (e.g., cell lines, incubation times) .

- Data Management Plans (DMPs) : Archive raw spectra, chromatograms, and patient-level data in FAIR-aligned repositories (e.g., Zenodo) with unique DOIs .

Q. How can researchers address limitations in this compound^{13}\text{C}_313C3 studies, such as small sample sizes or confounding variables?

Methodological Answer:

- Pilot Studies : Justify sample sizes using prior variability data (e.g., EC SDs from DUET trials) or Bayesian predictive power analysis .

- Sensitivity Analyses : Test robustness of findings by excluding outliers or adjusting for covariates (e.g., viral load, CD4+ count) in multivariate models .

Data Analysis and Contradiction Management

Q. What frameworks guide meta-analysis of this compound^{13}\text{C}_313C3 efficacy data across conflicting studies?

Methodological Answer:

- PRISMA Guidelines : Systematically extract data from phase III trials (e.g., DUET-1/2) and observational studies. Assess heterogeneity via I statistics and subgroup analyses by RAM profiles .

- Contradiction Resolution : Apply Bradford Hill criteria (e.g., consistency, biological plausibility) to evaluate if divergent results stem from methodological flaws (e.g., unblinded phenotyping) .

Q. How should researchers validate genotypic resistance predictions for this compound^{13}\text{C}_313C3 in clinical isolates?

Methodological Answer:

- Cross-Validation : Split data into training/validation sets (70:30 ratio). Compare observed vs. predicted fold changes using receiver operating characteristic (ROC) curves; aim for AUC >0.85 .

- Phenotypic Confirmation : For isolates with high genotypic scores (>10), perform centralized phenotyping to verify resistance thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.